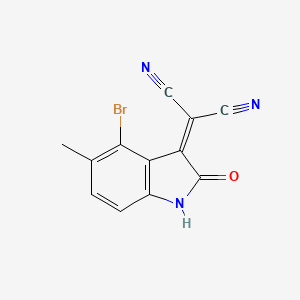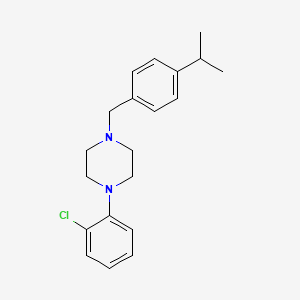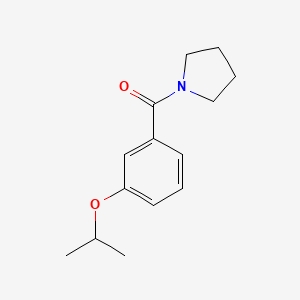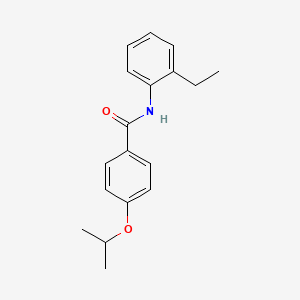![molecular formula C21H22O4 B5883011 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavones. It is also known as Compound K and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of Compound K is not fully understood. However, studies have shown that it can activate various signaling pathways in the body, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway. These pathways are involved in regulating energy metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Compound K has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Compound K has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. It can also reduce body weight and improve lipid metabolism, making it a potential treatment for obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound K has several advantages for lab experiments. It is readily available and can be synthesized from ginsenoside Rb1, which is a commonly used natural product. It has also been extensively studied for its various biological activities, making it a well-established compound for research. However, one limitation of Compound K is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Compound K. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, more research could be done to understand the mechanism of action of Compound K and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Compound K is a chemical compound that has been found to have various biological activities. It has anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K is synthesized from ginsenoside Rb1 and can activate various signaling pathways in the body. It has several advantages for lab experiments, but its low solubility in water can be a limitation. There are several future directions for research on Compound K, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
Métodos De Síntesis
Compound K is synthesized from ginsenoside Rb1, which is a major component of ginseng. The synthesis process involves hydrolysis, deglycosylation, and reduction of ginsenoside Rb1. The final product obtained is Compound K, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
Compound K has been studied extensively for its various biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K has been studied for its effects on various organs, including the liver, kidney, and heart.
Propiedades
IUPAC Name |
3-ethyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-17-13(2)18-10-11-19(14(3)20(18)25-21(17)22)24-12-15-6-8-16(23-4)9-7-15/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWOGHNUCBSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)
![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)

![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)

![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)